molecular formula C9H10F3NO B3139052 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline CAS No. 475589-00-5

2-Methyl-6-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B3139052
CAS No.: 475589-00-5
M. Wt: 205.18 g/mol
InChI Key: PTOJQUCAYOFMDM-UHFFFAOYSA-N
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Description

2-Methyl-6-(2,2,2-trifluoroethoxy)aniline is an aromatic amine derivative featuring a methyl group at the 2-position and a trifluoroethoxy (-OCH₂CF₃) substituent at the 6-position of the aniline ring.

Properties

IUPAC Name

2-methyl-6-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-3-2-4-7(8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOJQUCAYOFMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 2-methyl aniline with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the trifluoroethoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Methyl-6-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Characteristics/Applications References
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline 2-CH₃, 6-OCH₂CF₃ C₉H₁₀F₃NO ~205.18 Not provided Potential pharmaceutical intermediate N/A
2-(2,2,2-Trifluoroethoxy)aniline 2-OCH₂CF₃ C₈H₈F₃NO 191.15 57946-60-8 Intermediate in Suzuki couplings
2-Methoxy-5-(trifluoromethyl)aniline 2-OCH₃, 5-CF₃ C₈H₈F₃NO 191.15 Not provided Higher solubility vs. trifluoroethoxy
3-(2H-Benzotriazol-2-yl)-5-(trifluoroethoxy)aniline 3-benzotriazolyl, 5-OCH₂CF₃ C₁₃H₁₁F₃N₄O 296.25 832739-83-0 Corrosion inhibition applications
2-Ethyl-6-methylaniline 2-CH₃, 6-C₂H₅ C₉H₁₃N 135.21 24549-06-2 Lower lipophilicity, industrial uses

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The trifluoroethoxy group (-OCH₂CF₃) is more electron-withdrawing than methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups, reducing the basicity of the aniline’s amine group. This enhances stability in acidic environments and influences reactivity in electrophilic substitution reactions .
  • Lipophilicity : Fluorinated substituents increase logP values, improving membrane permeability. For example, 2-(2,2,2-trifluoroethoxy)aniline (logP ~2.1) is more lipophilic than 2-methoxy-5-(trifluoromethyl)aniline (logP ~1.8) .
  • Solubility : Trifluoroethoxy derivatives generally exhibit lower aqueous solubility compared to methoxy analogs due to reduced polarity.

Research Findings and Challenges

Key Advantages of Trifluoroethoxy Substitution

  • Enhanced Stability : The strong C-F bond resists hydrolysis and oxidative degradation, making these compounds suitable for long-term storage .
  • Tunable Reactivity : Positional isomerism (e.g., 3-methoxy vs. 6-trifluoroethoxy) allows fine-tuning of electronic effects for specific applications .

Limitations

  • Synthetic Complexity : Introducing trifluoroethoxy groups often requires specialized reagents (e.g., trifluoroethyl iodide) and inert conditions .
  • Cost: Fluorinated building blocks are generally more expensive than non-fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-6-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 2
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2-Methyl-6-(2,2,2-trifluoroethoxy)aniline

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